MFCD06639623

Description

MFCD06639623 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a benzene ring substituted with bromine, chlorine, and a boronic acid group, which confer unique physicochemical and pharmacological properties. Key characteristics include:

- Log Po/w (octanol-water partition coefficient) values ranging from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility of 0.24 mg/mL in aqueous solutions, classified as "soluble" .

- Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C .

Properties

IUPAC Name |

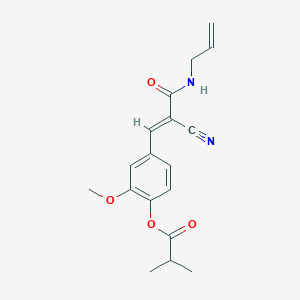

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-5-8-20-17(21)14(11-19)9-13-6-7-15(16(10-13)23-4)24-18(22)12(2)3/h5-7,9-10,12H,1,8H2,2-4H3,(H,20,21)/b14-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHGATDSKYFPND-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06639623 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: MFCD06639623 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

MFCD06639623 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying cellular processes. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD06639623 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD06639623 belongs to a class of halogenated arylboronic acids. Below, it is compared with two structurally similar compounds: (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B), which share similarity scores of 0.87 and 0.71 , respectively, with this compound .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |

| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |

| Log Po/w (XLOGP3) | 2.15 | 2.30* | 2.85* |

| Solubility | 0.24 mg/mL | 0.18 mg/mL* | 0.09 mg/mL* |

| BBB Permeability | Yes | Yes | No |

| CYP Inhibition | No | No | Yes (CYP2D6) |

*Estimated based on structural analogs .

Key Findings:

Structural Differences :

- Compound B has an additional chlorine substituent, increasing its molecular weight and lipophilicity (higher Log P) but reducing solubility .

- The position of halogens (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro) influences steric effects and electronic properties, affecting reactivity in Suzuki-Miyaura couplings .

Pharmacological Profiles: this compound and Compound A both exhibit BBB permeability, making them candidates for neurotherapeutics. In contrast, Compound B’s higher halogenation may hinder BBB penetration .

Synthetic Accessibility :

- This compound and Compound A share similar synthesis routes (palladium catalysis), but Compound B’s steric hindrance requires longer reaction times or elevated temperatures, reducing yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.